REACTION_CXSMILES
|
C1COCC1.[OH-].[Na+].C([O:15][C:16]([C:18]1[CH:27]=[CH:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]=1[O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:17])C1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[CH2:29]([O:28][C:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:26]=[CH:27][C:18]=1[C:16]([OH:17])=[O:15])[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:1.2|
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Name
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1-Benzyloxy-naphthalene-2-carboxylic acid benzyl ester
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)C1=C(C2=CC=CC=C2C=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
A condenser was added
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 9 hours
|
Duration
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9 h
|
Type
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ADDITION
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Details
|
was added to pH-4
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Type
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EXTRACTION
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Details
|
Extracted with CH2Cl2 (3×100 mL)
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Type
|
WASH
|
Details
|
washed with H2O (2×150 mL) and saturated NaCl (1×150 mL)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was achieved by recrystallization in hexanes (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
Solvent removed under pressure
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |